Biotin-cysteine

Description

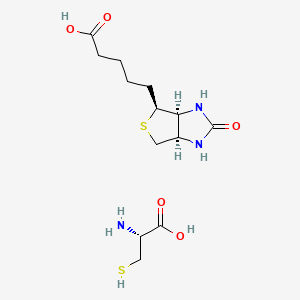

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.C3H7NO2S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;4-2(1-7)3(5)6/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2,7H,1,4H2,(H,5,6)/t6-,7-,9-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCQPPUOAYPVRE-PPINCWRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C([C@@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-Cysteine: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Biotinyl-L-cysteine, a biotinylated derivative of the amino acid L-cysteine. This document details its chemical and physical properties, core reactivity, and its application as a tool in redox proteomics and signaling pathway analysis. Detailed experimental protocols for its use in detecting protein S-thiolation and for the related biotin switch technique are provided.

Introduction to N-Biotinyl-L-cysteine

N-Biotinyl-L-cysteine is a molecule where biotin is covalently linked to the amino group of L-cysteine via an amide bond. This conjugation marries the specific, high-affinity interaction of biotin with avidin and its derivatives (streptavidin, neutravidin) with the unique redox chemistry of the cysteine thiol group. Its primary utility in research is as a "redox probe" for the detection and enrichment of proteins that have undergone S-thiolation, a reversible post-translational modification where a low-molecular-weight thiol, such as cysteine itself, forms a mixed disulfide bond with a reactive cysteine residue on a protein.[1][2] This modification is a key event in redox signaling and oxidative stress responses.

Chemical Structure:

-

IUPAC Name: (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid[3]

-

SMILES: C1[C@H]2--INVALID-LINK--CCCCC(=O)N--INVALID-LINK--C(=O)O">C@@HNC(=O)N2[3]

-

InChI Key: DOUMOUNXKYQRIT-KBIXCLLPSA-N[3]

Chemical and Physical Properties

The chemical properties of N-Biotinyl-L-cysteine are fundamental to its application. The molecule possesses the core biotin structure, a valeric acid linker, and the cysteine amino acid with a free thiol group. This thiol group is the reactive center for its use as a redox probe.

Quantitative Data Summary

The following table summarizes the key quantitative properties of N-Biotinyl-L-cysteine. It should be noted that some of these values are predicted through computational models due to the limited availability of experimentally determined data for this specific conjugate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₁N₃O₄S₂ | [3][4][5] |

| Molecular Weight | 347.45 g/mol | [3][4][5][6] |

| CAS Number | 151009-85-7 | [4][5] |

| Boiling Point | 729.7 ± 60.0 °C (Predicted) | [5][7] |

| Density | 1.323 g/cm³ (Predicted) | [5] |

| pKa (acid dissociation constant) | 3.24 ± 0.10 (Predicted, for carboxylic acid) | [5] |

| Solubility | Soluble in DMSO (25 mg/mL with heating) | [6] |

| Appearance | White to off-white solid | [6] |

Core Reactivity and Mechanism of Action

The principal chemical reactivity of N-Biotinyl-L-cysteine in a biological context involves its thiol group (-SH). Under oxidizing conditions within a cell or tissue, this thiol group can react with an activated cysteine residue on a protein (e.g., a sulfenic acid, -SOH, or a thiyl radical, -S•) or undergo thiol-disulfide exchange with an existing protein disulfide bond.

The most cited application is its use as a probe for protein S-thiolation. In this role, N-Biotinyl-L-cysteine forms a mixed disulfide bond with a target protein's cysteine residue.[1][2] This reaction effectively "tags" the S-thiolated protein with a biotin moiety. The high affinity of biotin for streptavidin can then be exploited for the detection (e.g., via streptavidin-HRP in a Western blot) or affinity purification of the modified proteins for subsequent identification by mass spectrometry.[1][2]

Caption: Workflow for detecting S-thiolated proteins using this compound.

Experimental Protocols

While N-Biotinyl-L-cysteine can be used directly as a probe, its application is closely related to a broader, powerful technique known as the Biotin Switch Technique (BST), which is used to detect various forms of reversible cysteine oxidation, most notably S-nitrosylation.[1][8][9][10]

Protocol: Biotin Switch Technique (BST) for Detection of Reversibly Oxidized Cysteines

This protocol is a generalized methodology adapted from several sources for the detection of S-nitrosylated or other reversibly oxidized protein cysteines.[1][10][11] It involves three main stages: blocking free thiols, selectively reducing the modified thiols, and labeling the newly formed thiols with a biotin tag.

Materials:

-

HEN Buffer: 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine.

-

Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM Methyl Methanethiosulfonate (MMTS).

-

Labeling Reagent: N-[6-(biotinamido)hexyl]-3’-(2’-pyridyldithio)propionamide (Biotin-HPDP) dissolved in DMF or DMSO.

-

Reducing Agent: 100 mM Sodium Ascorbate (prepare fresh).

-

Neutralization Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

-

Streptavidin-Agarose beads.

-

Wash Buffer: Neutralization buffer containing 600 mM NaCl.

-

Elution Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol.

Methodology:

-

Sample Preparation & Lysis:

-

Homogenize cells or tissues in HEN buffer.

-

Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Step 1: Blocking of Free Thiols:

-

To the protein lysate (e.g., 1 mg in 900 µL), add 100 µL of Blocking Buffer (final concentration: 0.25% SDS, 2 mM MMTS).

-

Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiol groups.[11] This step is crucial to prevent the labeling of non-modified cysteines.

-

-

Removal of Excess MMTS:

-

Precipitate the proteins by adding three volumes of ice-cold acetone.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at >2000 x g for 10 minutes to pellet the protein.

-

Carefully discard the supernatant and wash the pellet twice with 70% acetone to remove all traces of MMTS. Air-dry the pellet briefly.

-

-

Step 2 & 3: Reduction and Biotin Labeling:

-

Resuspend the protein pellet in HEN buffer containing 1% SDS.

-

Add the labeling reagent, Biotin-HPDP, to a final concentration of 1-2 mM.

-

Add freshly prepared sodium ascorbate to a final concentration of 10-20 mM to selectively reduce the S-nitrosothiols (or other reversible modifications) to free thiols.[10]

-

These nascent thiols will immediately react with the Biotin-HPDP in the solution.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Affinity Purification of Biotinylated Proteins:

-

Stop the reaction by precipitating the proteins with acetone as described in step 3.

-

Resuspend the protein pellet in Neutralization Buffer to dilute the SDS.

-

Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.

-

Pellet the beads by centrifugation and wash them three to four times with high-salt Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like 2-mercaptoethanol or DTT. The reducing agent cleaves the disulfide bond in the Biotin-HPDP linker, releasing the protein.

-

Analyze the eluted proteins by Western blotting using an antibody against the protein of interest, or proceed with in-gel digestion and mass spectrometry for proteome-wide identification.

-

References

- 1. liverpool.ac.uk [liverpool.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. N-Biotinyl-L-cysteine | C13H21N3O4S2 | CID 23586669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Biotinyl-L-cysteine, 151009-85-7 | BroadPharm [broadpharm.com]

- 5. This compound | 151009-85-7 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biosynth.com [biosynth.com]

- 8. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sfrbm.org [sfrbm.org]

Biotin-Cysteine Conjugates: A Technical Guide to Structure, Synthesis, and Application

For: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the structure and synthesis of biotin-cysteine conjugates. It details the chemical principles, reaction mechanisms, and experimental protocols for the selective biotinylation of cysteine residues, a cornerstone technique in proteomics, drug development, and molecular biology.[1]

The Structure of this compound Conjugates

The covalent linkage of biotin to a cysteine residue is most commonly achieved using biotinylating agents equipped with a thiol-reactive group.[2] The resulting conjugate's structure is defined by three primary components: the biotin moiety, a spacer arm, and the linkage formed with the cysteine's sulfhydryl group.

-

Biotin Moiety : This is the bicyclic ring structure of biotin (Vitamin H) that provides the basis for high-affinity, non-covalent interaction with avidin and its homologues like streptavidin (Ka = 1015 M-1).[3][4][5] This interaction is leveraged for the detection, purification, and immobilization of labeled proteins.[3][4]

-

Spacer Arm : A spacer, often a polyethylene glycol (PEG) chain, is typically inserted between the biotin and the reactive group.[1][6] This hydrophilic spacer enhances the water solubility of the reagent and the final conjugate, minimizes potential steric hindrance, and reduces aggregation.[1]

-

Thiol Linkage : The most prevalent method for targeting cysteine residues employs a maleimide functional group.[7][8] The maleimide group reacts with the sulfhydryl side chain (-SH) of a cysteine residue to form a stable, covalent thioether bond.[1][7] Other thiol-reactive chemistries, such as those involving iodoacetyl groups, can also be used to create a stable thioether linkage.[2]

The combination of these elements creates a versatile tool for selectively tagging proteins and peptides at specific cysteine sites.[1]

Synthesis Pathway: The Thiol-Maleimide Reaction

The biotinylation of cysteine residues via a maleimide-containing reagent is a highly specific and efficient chemical process that proceeds under mild conditions.[7]

Reaction Mechanism

The core of the synthesis is a Michael addition reaction.[1][7] In this reaction, the nucleophilic sulfhydryl group of the cysteine residue attacks one of the carbon-carbon double bond carbons of the electrophilic maleimide ring.[1][] This process results in the formation of a stable thiosuccinimide linkage, effectively tethering the biotin molecule to the protein.[7]

Caption: Thiol-Maleimide Michael addition reaction.

Reaction Conditions

Optimal conditions are critical for ensuring the high specificity of the thiol-maleimide reaction.

-

pH Control : The reaction is most specific for thiols within a pH range of 6.5 to 7.5.[1][7] Above pH 7.5, the maleimide group can exhibit off-target reactivity with primary amines, such as the side chain of lysine, and the rate of maleimide hydrolysis also increases.[1][2]

-

Reducing Environment : For the reaction to occur, the target cysteine residues must be in their reduced, free sulfhydryl (-SH) form.[1] Disulfide bonds within the protein that may mask cysteine residues must be reduced prior to labeling.[2][10]

-

Reagent Stoichiometry : A molar excess of the biotin-maleimide reagent (typically 10- to 20-fold over the protein) is used to drive the reaction to completion.[1][11]

Quantitative Data Summary

The following tables summarize key physicochemical properties and reaction parameters for a common biotinylating reagent and the general labeling process.

Table 1: Physicochemical Properties of Biotin-PEG6-Maleimide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₅₁N₅O₁₁S | [1] |

| Molecular Weight | 701.83 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [1] |

| Purity | Typically >95% | [1] |

| Storage Conditions | -20°C, desiccated, protected from light |[1] |

Table 2: Typical Parameters for Cysteine-Specific Biotinylation

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| Reaction pH | 6.5 - 7.5 | [1][2] |

| Molar Excess of Biotin Reagent | 10- to 20-fold over protein | [1][11] |

| Molar Excess of Reducing Agent (TCEP) | 10- to 50-fold over protein | [1] |

| Reaction Temperature | Room Temperature or 4°C | [1] |

| Reaction Time | 1-2 hours at RT; overnight at 4°C | [1] |

| Quenching Reagent Concentration | 10-100 mM (e.g., L-cysteine) | [1] |

| Coupling Efficiency | 70-90% | [11] |

| Specificity for Thiols | >95% (at pH 6.5-7.5) |[11] |

Experimental Protocols

This section provides a detailed methodology for the selective labeling of a cysteine-containing protein using a biotin-maleimide reagent.

Materials and Reagents

-

Protein of interest with at least one accessible cysteine residue

-

Biotin-Maleimide reagent (e.g., Biotin-PEG6-Maleimide)[1]

-

Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES)[11]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol and will not compete with the labeling reaction.[11] Dithiothreitol (DTT) can be used but must be removed before adding the maleimide reagent.[1][11]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the biotin reagent[1]

-

Purification System: Desalting column, spin filtration, or dialysis cassette[1]

Step 1: Protein Preparation

-

Dissolve Protein : Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

-

Reduce Disulfide Bonds (if necessary) : To ensure the target cysteine is in its reduced state, add a 10- to 50-fold molar excess of TCEP.[1] Incubate for 30-60 minutes at room temperature.[1]

-

Remove Reducing Agent (if DTT was used) : If a thiol-containing reducing agent like DTT was used, it is critical to remove it before proceeding. Use a desalting column or dialysis to exchange the protein into fresh, degassed Reaction Buffer.[1]

Step 2: Biotinylation Reaction

-

Prepare Biotin Reagent Stock : Immediately before use, dissolve the biotin-maleimide reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[1]

-

Initiate Reaction : Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the reduced protein solution.[1][11]

-

Incubate : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.[1]

Step 3: Quench Reaction and Purify Product

-

Quench : Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration of 10-100 mM.[1] This will consume any unreacted biotin-maleimide. Incubate for 15-30 minutes at room temperature.[1]

-

Purify : Remove excess biotin reagent and quenching reagent using a desalting column, spin filtration, or dialysis.[1] The purified biotinylated protein is now ready for downstream applications.

Step 4: Characterization (Optional)

The degree of labeling (DOL), which is the average number of biotin molecules per protein, can be quantified. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, a colorimetric assay where biotin displaces HABA from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[1] Mass spectrometry can also be used to confirm and quantify biotinylation.[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 5. Biotin's Lessons in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiol PEG Biotin, HS-PEG-Biotin [nanocs.net]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 10. Biotinylation of proteins in solution and on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Biotin-Cysteine in Redox Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular redox biology, the dynamic interplay of reactive oxygen species (ROS) and antioxidant defense mechanisms governs a vast array of physiological and pathological processes. Central to this regulation are the thiol-containing molecules, with cysteine residues in proteins being particularly susceptible to a variety of reversible and irreversible oxidative modifications. These modifications, including S-thiolation, S-nitrosylation, and disulfide bond formation, act as molecular switches that modulate protein function, localization, and signaling pathway activation.

This technical guide delves into the pivotal role of biotin-cysteine, a versatile chemical probe, in elucidating the complexities of the cellular thiol-redox environment. By forming mixed disulfides with reactive protein cysteines under conditions of oxidative stress, this compound serves as a powerful tool for the detection, enrichment, and identification of S-thiolated proteins. This guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its application, a summary of key quantitative data, and an exploration of its relevance in critical signaling pathways implicated in health and disease.

Synthesis of N-Biotinyl-L-cysteine

The synthesis of N-Biotinyl-L-cysteine is a crucial first step for its use as a redox probe. While numerous methods for the synthesis of biotin derivatives from L-cysteine have been reported, a common approach involves the acylation of the amino group of L-cysteine with an activated form of biotin.[1][2][3][4][5][6]

General Synthetic Scheme:

The synthesis generally proceeds by reacting an N-hydroxysuccinimide (NHS) ester of biotin with L-cysteine in a suitable solvent system. The NHS ester is a commonly used activating group that facilitates the formation of a stable amide bond with the primary amine of cysteine.

Mechanism of Action as a Redox Probe

Under conditions of oxidative stress, reactive oxygen and nitrogen species (RONS) can lead to the oxidation of protein cysteine residues to various forms, including sulfenic acids (-SOH). These oxidized cysteines are highly reactive and can readily form mixed disulfides with low-molecular-weight thiols, a process known as S-thiolation. This compound, when introduced into a biological system, can participate in this thiol-disulfide exchange, effectively "tagging" the S-thiolated proteins with a biotin moiety.[7]

The high affinity of biotin for streptavidin can then be exploited for the detection and purification of these modified proteins using techniques such as Western blotting with streptavidin-HRP or affinity chromatography with streptavidin-agarose beads.[7]

Quantitative Data in Redox Biology

The following tables summarize key quantitative data relevant to the study of this compound and redox biology.

Table 1: Cellular Thiol-Disulfide Status

| Parameter | HEK Cells | HeLa Cells | Reference |

| Protein Cysteines in Disulfides | 6% | 9.6% | [2] |

| Steady-state Protein S-glutathionylation (PSSG) | <0.1% | <0.1% | [2] |

| PSSG after Diamide-induced Stress | >15% | Not Reported | [2] |

| Intracellular Glutathione (GSH) Concentration | 0.1 - 10 mM | 0.1 - 10 mM | [8] |

Table 2: Kinetics of Thiol-Disulfide Exchange

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Reference |

| Insulin Disulfide Reduction by Dithiothreitol (DTT) | 5 | Neutral | [9] |

| Disulfide Bond Reduction by DTT (force-dependent) | 6.45 | 7.2 | [9] |

| Thiol-Disulfide Exchange (T20 peptide) | 3 - 11 | 7.0 | [9] |

Experimental Protocols

Protocol 1: Synthesis of N-Biotinyl-L-cysteine

This protocol is adapted from established methods for biotinylating amino acids.[1][2][3][4][5][6]

Materials:

-

Biotin-NHS ester (N-Hydroxysuccinimide ester of Biotin)

-

L-cysteine hydrochloride

-

Sodium bicarbonate

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve L-cysteine: Dissolve L-cysteine hydrochloride in 0.1 M sodium bicarbonate buffer (pH 8.0) to a final concentration of 10 mg/mL.

-

Prepare Biotin-NHS solution: Dissolve Biotin-NHS ester in a minimal amount of DMF.

-

Reaction: Slowly add the Biotin-NHS solution to the L-cysteine solution while stirring at room temperature. A molar ratio of 1.2:1 (Biotin-NHS:L-cysteine) is recommended.

-

Monitor reaction: Allow the reaction to proceed for 4-6 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Purification:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

-

Characterization and Storage: The final product, N-Biotinyl-L-cysteine, can be characterized by NMR and mass spectrometry. For long-term storage, lyophilize the product and store at -20°C.

Protocol 2: Biotin Switch Assay for Detection of Protein S-Nitrosylation

The Biotin Switch Assay is a widely used method to detect S-nitrosylated proteins, and its principles can be adapted to study other reversible cysteine modifications.[1][10][11][12][13][14][15][16][17]

Materials:

-

HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7

-

Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM Methyl methanethiosulfonate (MMTS)

-

Precipitation Solution: Acetone (pre-chilled at -20°C)

-

Labeling Buffer: HEN buffer containing 1% SDS

-

Reducing Agent: Sodium ascorbate (freshly prepared)

-

Biotinylation Reagent: N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP)

-

Streptavidin-agarose beads

-

Wash Buffer: Neutralization buffer (20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7)

-

Elution Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol, pH 7.7

-

Protein lysate from cells or tissues

Procedure:

-

Blocking Free Thiols:

-

To the protein lysate, add 4 volumes of Blocking Buffer.

-

Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine residues.

-

-

Protein Precipitation:

-

Add 3 volumes of pre-chilled acetone to the sample.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the proteins.

-

Discard the supernatant and wash the pellet with 70% acetone.

-

-

Reduction and Labeling:

-

Resuspend the protein pellet in Labeling Buffer.

-

Add freshly prepared sodium ascorbate to a final concentration of 1 mM to specifically reduce S-nitrosothiols.

-

Immediately add Biotin-HPDP to a final concentration of 1 mM to label the newly formed free thiols.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Removal of Excess Biotin-HPDP:

-

Precipitate the proteins with acetone as described in step 2.

-

-

Affinity Purification of Biotinylated Proteins:

-

Resuspend the protein pellet in Wash Buffer.

-

Add streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation.

-

Wash the beads three times with Wash Buffer.

-

-

Elution:

-

Elute the biotinylated proteins from the beads by incubating with Elution Buffer for 20 minutes at room temperature.

-

-

Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE and Western blotting using specific antibodies or by mass spectrometry for protein identification.

-

Role in Signaling Pathways

Cysteine modifications are central to the regulation of key signaling pathways. While the direct role of this compound is as a probe, its application helps to unravel the redox regulation of these pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by its sequestration in the cytoplasm by the inhibitor of NF-κB (IκB). Certain studies suggest that biotin can attenuate the activation of NF-κB, thereby preventing the subsequent inflammatory cascade.[18][19][20][21] The mechanism may involve the modulation of the redox state of critical cysteine residues within the NF-κB signaling complex.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and proteasomal degradation. Keap1 is a cysteine-rich protein, and modification of its reactive thiols by electrophiles or oxidants leads to a conformational change that prevents Nrf2 degradation.[22][23][24][25][26] This allows Nrf2 to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes. The use of this compound and related probes can help identify the specific cysteine residues in Keap1 that are critical for sensing oxidative stress.

Conclusion and Future Directions

This compound has emerged as an indispensable tool in the field of redox biology, enabling researchers to probe the intricate dynamics of protein S-thiolation and other reversible cysteine modifications. The methodologies outlined in this guide provide a robust framework for the identification and characterization of redox-sensitive proteins, offering valuable insights into the molecular mechanisms that underpin cellular responses to oxidative stress.

Future advancements in mass spectrometry-based proteomics, coupled with the development of novel biotinylated redox probes with enhanced specificity and cell permeability, will undoubtedly expand our understanding of the thiol-redox proteome.[27][28][29] These efforts will be instrumental in delineating the role of specific cysteine modifications in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, and will pave the way for the development of novel therapeutic strategies that target the cellular redox landscape. The continued application and refinement of techniques involving this compound and related molecules will be critical in translating our fundamental knowledge of redox signaling into tangible clinical benefits.

References

- 1. liverpool.ac.uk [liverpool.ac.uk]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04721K [pubs.rsc.org]

- 6. A novel synthesis of (+)-biotin from L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

- 13. abcam.com [abcam.com]

- 14. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of protein S-nitrosylation with the biotin-switch technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. Biotin Supplementation Ameliorates Murine Colitis by Preventing NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biotin Supplementation Ameliorates Murine Colitis by Preventing NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. The KEAP1/NRF2 Signaling Pathway in Keratinization [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Biotin-Cysteine as a Probe for S-Thiolation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of biotin-cysteine as a specific probe for the detection and characterization of protein S-thiolation, a critical post-translational modification involved in redox signaling and cellular regulation. This document details the underlying chemistry, experimental workflows, data analysis, and relevant biological pathways, serving as a valuable resource for researchers in redox biology, proteomics, and drug discovery.

Core Principles: The Chemistry of S-Thiolation and its Detection

Protein S-thiolation is the reversible formation of a mixed disulfide bond between a protein cysteine residue and a low-molecular-weight thiol, such as cysteine or glutathione. This modification protects cysteine residues from irreversible oxidation and plays a crucial role in regulating protein function, localization, and interaction networks in response to oxidative or nitrosative stress.

The use of this compound as a probe for S-thiolation is predicated on the principle of thiol-disulfide exchange. In this mechanism, the disulfide bond within the this compound probe (this compound disulfide) reacts with a free thiol group on a protein. This exchange results in the formation of a new disulfide bond between the protein cysteine and the biotinylated cysteine, effectively tagging the S-thiolated protein with biotin. This high-affinity tag enables subsequent detection and purification.

The most common method for detecting S-thiolation using a biotin-based probe is the biotin-switch assay . This technique involves a three-step process:

-

Blocking: All free, unmodified cysteine thiols in a protein lysate are blocked with an alkylating agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (MMTS). This step is crucial to prevent non-specific labeling.

-

Reduction: The S-thiolated cysteines are then selectively reduced to free thiols using a reducing agent.

-

Labeling: The newly exposed thiol groups are then labeled with a thiol-reactive biotin probe, such as this compound disulfide or biotin-HPDP.

The resulting biotinylated proteins can be detected by Western blotting using streptavidin-HRP or enriched for mass spectrometry analysis using streptavidin-coated beads.

Quantitative Data on Biotin-Based S-Thiolation Detection

The following tables summarize key quantitative parameters associated with the biotin-switch assay for S-thiolation detection.

| Parameter | Value/Range | Detection Method | Reference/Notes |

| Detection Limit | ~3.0 µM | Colorimetric Assay | General sensitivity for thiol detection; specific limits for biotin-switch may vary. |

| Picomole range | Western Blot with Streptavidin-HRP | Dependent on antibody/conjugate affinity and substrate. | |

| Labeling Efficiency | 76% - 88% | LC-MS/MS | For biotin-NHS and biotin-SS-NHS labeling of peptides. Efficiency for this compound may differ.[1] |

| Mass Addition | +125.1 amu | Mass Spectrometry | Per blocked cysteine residue with MMTS. |

| +523.6 amu | Mass Spectrometry | Per biotinylated cysteine residue using a maleimide-biotin reagent. |

Table 1: Quantitative Parameters of Biotin-Based S-Thiolation Detection

| Reagent | Molar Excess (Probe:Protein) | Incubation Time | Temperature | pH | Notes |

| N-ethylmaleimide (NEM) | 20-fold | 20 min | 50°C | 7.4 | For blocking free thiols.[2] |

| Methyl methanethiosulfonate (MMTS) | 20 mM final concentration | 30 min | 50°C | 7.5 | For blocking free thiols.[2] |

| Biotin-HPDP | 10- to 20-fold | 1-2 hours | Room Temperature | 6.5-7.5 | For labeling newly exposed thiols. |

| Sodium Ascorbate | 10 mM final concentration | Concomitant with labeling | Room Temperature | 7.5 | For reduction of S-nitrosothiols (a form of S-thiolation).[2] |

Table 2: Typical Reaction Conditions for Biotin-Switch Assay

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound disulfide probe and a comprehensive protocol for the biotin-switch assay.

Synthesis of this compound Disulfide Probe

The synthesis of a this compound disulfide probe can be achieved through the reaction of biotin with cystine. A general procedure involves activating the carboxylic acid of biotin, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. This activated biotin is then reacted with the amino groups of L-cystine in a suitable solvent.

Materials:

-

Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

L-Cystine

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Sodium bicarbonate or other base

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Activation of Biotin: Dissolve biotin and NHS in DMF. Add DCC to the solution and stir at room temperature for several hours to form the biotin-NHS ester.

-

Coupling Reaction: In a separate flask, dissolve L-cystine in a sodium bicarbonate solution. Slowly add the activated biotin-NHS ester solution to the L-cystine solution and stir overnight at room temperature.

-

Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Acidify the filtrate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the biotin-cystine conjugate.

-

Biotin-Switch Assay for S-Thiolation Detection

This protocol is a synthesized workflow based on established methods for detecting protein S-thiolation.[3][4][5][6]

Materials and Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 0.1 mM neocuproine, and protease inhibitor cocktail.[2]

-

Blocking Buffer: Lysis buffer supplemented with 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS).[2]

-

Labeling Buffer: Lysis buffer supplemented with 1% SDS and the this compound disulfide probe (or other biotinylating reagent like Biotin-HPDP at 2.5 mg/ml).[4]

-

Reducing Agent: 10 mM Sodium Ascorbate in HEN buffer (for S-nitrosothiols).[2] For other S-thiolations, a different reducing agent may be required.

-

HEN Buffer: 100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0.[4]

-

Acetone (ice-cold)

-

Streptavidin-agarose beads

-

Wash Buffer: High salt and low salt buffers (e.g., PBS with varying NaCl concentrations).

-

Elution Buffer: For Western blot, non-reducing SDS-PAGE sample buffer. For mass spectrometry, a buffer compatible with downstream processing (e.g., containing a reducing agent like DTT to cleave the disulfide bond if a cleavable linker was used).

Procedure:

-

Protein Extraction: Lyse cells or tissues in Lysis Buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

Blocking of Free Thiols:

-

Adjust the protein concentration of the lysate to 1 mg/mL with Lysis Buffer.

-

Add an equal volume of Blocking Buffer to the lysate.

-

Incubate at 50°C for 30 minutes with frequent vortexing. Protect from light.[2]

-

-

Removal of Excess Blocking Reagent:

-

Precipitate proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour.[4]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully discard the supernatant and wash the protein pellet with 70% ice-cold acetone.

-

Air-dry the pellet briefly.

-

-

Reduction and Biotinylation:

-

Resuspend the protein pellet in Labeling Buffer.

-

Add the reducing agent (e.g., sodium ascorbate for S-nitrosothiols) to a final concentration of 10 mM.

-

Immediately add the this compound disulfide probe.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Removal of Excess Biotin Probe: Precipitate the proteins with ice-cold acetone as described in step 3.

-

Detection by Western Blot:

-

Resuspend the protein pellet in non-reducing SDS-PAGE sample buffer.

-

Perform SDS-PAGE and transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with streptavidin-HRP.

-

Detect with a chemiluminescent substrate.

-

-

Enrichment for Mass Spectrometry:

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% Triton X-100).

-

Add streptavidin-agarose beads and incubate overnight at 4°C with rotation.

-

Wash the beads extensively with a series of high and low salt buffers to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads. For disulfide-linked probes, elution can be performed with a reducing agent like DTT.

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., in-solution or in-gel digestion).

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways Involving S-Thiolation

S-thiolation is a key regulatory mechanism in several signaling pathways, including the Keap1-Nrf2 antioxidant response and apoptosis.

Caption: Keap1-Nrf2 signaling pathway regulated by S-thiolation.

Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon oxidative stress, reactive cysteine residues in Keap1, such as C151, undergo S-thiolation.[7][8][9] This modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes.

Caption: Regulation of the extrinsic apoptosis pathway by S-thiolation.

S-thiolation can also regulate apoptosis. For example, the executioner caspase, caspase-3, can be inhibited by S-thiolation of its cysteine residues.[10][11] Under conditions of oxidative stress, pro-caspase-3 can become S-thiolated, which prevents its cleavage and activation by initiator caspases like caspase-8. This inhibitory mechanism provides a direct link between the cellular redox state and the apoptotic machinery.

Experimental Workflow

The following diagram illustrates the logical flow of the biotin-switch assay for the detection of S-thiolated proteins.

Caption: Experimental workflow for the biotin-switch assay.

Mass Spectrometry Data Analysis

Following enrichment of biotinylated peptides, mass spectrometry is employed for identification and quantification. A typical data analysis workflow using software such as MaxQuant or Proteome Discoverer involves the following steps:

-

Database Searching: The raw mass spectrometry data is searched against a protein sequence database. The search parameters must be set to include the mass modifications corresponding to the blocking agent and the biotin probe.

-

Variable Modifications:

-

Oxidation (M)

-

Biotinylation of Cysteine (e.g., +523.6 Da for a maleimide-biotin probe)

-

-

Fixed Modifications:

-

Carbamidomethyl (C) if iodoacetamide was used for alkylation during sample processing for MS.

-

-

-

Peptide and Protein Identification: Peptides and proteins are identified based on the fragmentation spectra. A false discovery rate (FDR) of 1% is typically applied at both the peptide and protein level.

-

Quantification:

-

Label-Free Quantification (LFQ): The intensity of the precursor ions for each identified peptide is used to determine its relative abundance across different samples.

-

Isobaric Labeling (e.g., TMT): If isobaric tags were used, the relative abundance of the reporter ions in the MS/MS spectra is used for quantification.

-

-

Site Localization: The software attempts to pinpoint the exact cysteine residue that is biotinylated based on the fragmentation pattern of the peptide.

-

Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify proteins and specific S-thiolation sites that show significant changes in abundance between different experimental conditions.

This comprehensive guide provides a solid foundation for researchers to successfully employ this compound probes for the investigation of protein S-thiolation, a vital mechanism in cellular redox regulation. Careful execution of the experimental protocols and rigorous data analysis are paramount to obtaining reliable and meaningful results.

References

- 1. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin Switch Processing and Mass Spectrometry Analysis of S-Nitrosated Thioredoxin and Its Transnitrosation Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. sfrbm.org [sfrbm.org]

- 7. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. C151 in KEAP1 is the main cysteine sensor for the cyanoenone class of NRF2 activators, irrespective of molecular size or shape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-nitrosylation of caspase-3 is the mechanism by which adhesion fibroblasts manifest lower apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-Cysteine Labeling Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental methodologies, and practical applications of biotin-cysteine labeling. This powerful technique is instrumental in the study of protein structure, function, and signaling, particularly in the context of redox biology and drug discovery.

Core Principles of this compound Labeling

This compound labeling is a highly specific method for covalently attaching a biotin molecule to cysteine residues within proteins and peptides. The exceptional affinity of biotin for avidin and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for the sensitive detection and efficient purification of the labeled biomolecules.[1][2] The specificity of this labeling strategy stems from the unique reactivity of the sulfhydryl (thiol) group (-SH) of cysteine residues, which can be targeted by various thiol-reactive chemical groups under specific reaction conditions.[3][4]

The most common strategies for biotinylating cysteine residues involve three main classes of thiol-reactive reagents: maleimides, haloacetamides, and pyridyldithiols.

Maleimide-Based Chemistry

Biotin-maleimide reagents are widely used for their high specificity towards sulfhydryl groups. The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring, forming a stable, covalent thioether bond.[3][5] This reaction is most efficient at a pH range of 6.5-7.5.[5] Above pH 7.5, the maleimide group's reactivity towards primary amines (like lysine residues) can increase, and the rate of hydrolysis of the maleimide group also rises, potentially reducing labeling efficiency.[5]

Haloacetamide-Based Chemistry

Biotin-iodoacetamide is another common reagent for cysteine labeling. The reaction involves the nucleophilic substitution of the iodine atom by the thiolate anion of the cysteine residue, forming a stable thioether linkage.[4][6] This reaction is typically performed at a slightly alkaline pH of 7.5-8.5.[4] It is crucial to perform this reaction in the dark to prevent the formation of free iodine, which can react with other amino acid residues.

Pyridyldithiol-Based Chemistry

Biotin-pyridyldithiol reagents, such as Biotin-HPDP, react with free sulfhydryl groups through a disulfide exchange mechanism. This reaction forms a disulfide bond between the biotin moiety and the cysteine residue, releasing a pyridine-2-thione molecule.[7][8] A key advantage of this chemistry is that the resulting disulfide linkage is cleavable by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the recovery of the unmodified protein after purification.[4][7][8] The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with popular this compound labeling reagents.

| Reagent Class | Optimal pH Range | Reaction Product | Bond Stability | Key Features |

| Maleimides | 6.5 - 7.5[5] | Thioether | Stable[3] | High specificity for thiols at neutral pH.[3][9] |

| Haloacetamides | 7.5 - 8.5[4] | Thioether | Stable[10] | Rapid reaction with thiols.[4] |

| Pyridyldithiols | 7.0 - 8.0[8] | Disulfide | Cleavable[4][7] | Reversible labeling, reaction can be monitored.[8] |

| Reagent Example | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |

| Biotin-PEG6-Maleimide | 701.83[5] | ~29.2 (PEG6 spacer) | Soluble in DMSO and DMF[5] |

| Biotin-HPDP | 539.78[8] | 29.2[8] | Soluble in DMSO, DMF[7] |

| Biotin-X-maleimide | Varies with spacer | ~15.7 (aminocaproic spacer)[11] | Varies |

Experimental Protocols

General Protein Labeling with Biotin-Maleimide

This protocol provides a general procedure for labeling a protein with a biotin-maleimide reagent.

Materials:

-

Protein of interest with at least one free cysteine residue.

-

Biotin-maleimide reagent (e.g., Biotin-PEG6-Maleimide).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 7.0-7.5, degassed.

-

Reducing agent (optional, for proteins with disulfide bonds): TCEP or DTT.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[5]

-

If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5]

-

Crucially, the reducing agent must be removed before adding the biotin-maleimide reagent. This can be achieved using a desalting column or through dialysis against the Reaction Buffer.[5]

-

-

Biotin-Maleimide Stock Solution Preparation:

-

Immediately before use, dissolve the biotin-maleimide reagent in anhydrous DMF or DMSO to a concentration of 10-20 mM.[5]

-

-

Labeling Reaction:

-

Purification:

-

Remove excess, unreacted biotin-maleimide reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[12]

-

Biotin Switch Technique (BST) for Detection of S-Nitrosylated Proteins

The Biotin Switch Technique is a widely used method to specifically detect and identify S-nitrosylated proteins.[13][14][15] It involves a three-step process: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotinylating reagent.[13][14]

Materials:

-

Cell or tissue lysate.

-

Blocking Buffer: HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) with 2.5% SDS and 20 mM Methyl methanethiosulfonate (MMTS).

-

Labeling Reagent: Biotin-HPDP dissolved in DMF.

-

Reducing Agent: Sodium ascorbate.

-

Neutralization Buffer.

-

Streptavidin-agarose beads for enrichment.

Procedure:

-

Blocking Free Thiols:

-

Selective Reduction of S-Nitrosothiols:

-

Biotinylation of Newly Exposed Thiols:

-

Purification and Detection:

-

Remove excess Biotin-HPDP by acetone precipitation.

-

The biotinylated proteins can now be enriched using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.[13]

-

Visualizations

Signaling Pathway: Redox Regulation of the EGFR/MAPK Pathway

Caption: Redox regulation of the EGFR/MAPK signaling pathway.

Experimental Workflow: Biotin Switch Technique

Caption: Workflow of the Biotin Switch Technique for S-nitrosylation.

Applications in Research and Drug Development

This compound labeling is a versatile tool with numerous applications:

-

Proteomics and Protein Identification: Labeled proteins can be readily isolated from complex mixtures for identification by mass spectrometry.[5]

-

Studying Protein Conformation and Accessibility: The reactivity of specific cysteine residues to biotinylation can provide insights into protein structure and conformational changes.[17]

-

Analysis of Redox-Based Signaling: This technique is crucial for identifying and characterizing proteins that are regulated by oxidative post-translational modifications, such as S-nitrosylation, S-glutathionylation, and disulfide bond formation.[5][18][19] The Biotin Switch Technique, for example, is a cornerstone for studying the role of nitric oxide signaling.[13][15][20]

-

Drug Target Identification and Validation: this compound labeling can be used to identify the protein targets of drugs that act by modifying cysteine residues.

-

Proximity-Dependent Labeling: In techniques like BioID, a biotin ligase is fused to a protein of interest to biotinylate proximal proteins, mapping protein-protein interactions within their native cellular environment.[2][21]

Conclusion

This compound labeling chemistry offers a robust and highly specific method for the study of proteins. The choice of reagent and reaction conditions can be tailored to address a wide range of biological questions, from fundamental protein characterization to the elucidation of complex signaling networks. A thorough understanding of the underlying chemical principles and adherence to optimized protocols are essential for achieving reliable and meaningful results in research and development.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Biotin Pyridyldithiol, Biotin-PDP [nanocs.net]

- 8. store.sangon.com [store.sangon.com]

- 9. biotium.com [biotium.com]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. interchim.fr [interchim.fr]

- 13. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. liverpool.ac.uk [liverpool.ac.uk]

- 17. Specific In Vivo Labeling of Cell Surface-Exposed Protein Loops: Reactive Cysteines in the Predicted Gating Loop Mark a Ferrichrome Binding Site and a Ligand-Induced Conformational Change of the Escherichia coli FhuA Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploration of Fas S-Nitrosylation by the Biotin Switch Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. Proximity-dependent labeling of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Biotin-Cysteine Reagents

Introduction

Biotin-cysteine reagents represent a cornerstone of modern biochemical and proteomics research, enabling the selective labeling, detection, and purification of proteins through their cysteine residues. These powerful tools leverage the extraordinarily high affinity between biotin (Vitamin B7) and avidin or streptavidin (Kd ≈ 10-15 M) in conjunction with reactive chemical groups that specifically target the thiol (-SH) group of cysteine.[1] The development of these reagents has been pivotal for advancing our understanding of protein structure, function, and post-translational modifications (PTMs), particularly in the field of redox proteomics. This guide provides a comprehensive overview of the discovery, chemical principles, experimental applications, and key protocols associated with this compound reagents, tailored for researchers, scientists, and drug development professionals.

Core Principles and Chemical Development

The utility of this compound reagents stems from a modular design that typically incorporates three key components: a biotin moiety, a spacer arm, and a cysteine-reactive group.

-

Biotin Moiety: Serves as the high-affinity tag for detection and purification.[1]

-

Spacer Arm: Often a polyethylene glycol (PEG) or aminocaproic acid chain, it enhances solubility and reduces steric hindrance between the biotin tag and the target protein, improving binding to avidin/streptavidin.[2][3]

-

Cysteine-Reactive Group: The "warhead" that forms a stable, covalent bond with the sulfhydryl group of a cysteine residue. The choice of this group dictates the reagent's specificity and reaction conditions.

The synthesis of biotin itself has been a subject of extensive research, with many practical routes developed from L-cysteine, highlighting the intrinsic chemical relationship between these two molecules.[4][5][6][7] Early reagents were simple biotin derivatives, but the field has evolved to include a diverse array of molecules with different reactive functionalities and properties.

A significant advancement was the introduction of cleavable linkers between the biotin and the reactive group.[8] These linkers, which can be broken by specific chemical treatments (e.g., reducing agents, acid, or light), allow for the release of the captured protein from the streptavidin resin.[9][10] This is particularly crucial for mass spectrometry (MS) analysis, as it removes the bulky biotin tag, improving peptide ionization and fragmentation for more reliable protein identification.[10]

Mechanism of Cysteine Labeling

The covalent labeling of cysteine residues is most commonly achieved through a Michael addition or a nucleophilic substitution reaction. The maleimide group is highly selective for thiols within a pH range of 6.5-7.5, proceeding via a Michael addition to form a stable thioether bond.[2] At pH values above 7.5, reactivity with primary amines (like lysine) can occur.[2] Other common reactive groups include iodoacetamides and pyridyldithiols.

Table 1: Common Cysteine-Reactive Groups and Their Mechanisms

| Reactive Group | Mechanism | Optimal pH | Resulting Bond |

| Maleimide | Michael Addition | 6.5 - 7.5 | Thioether |

| Iodoacetamide | Nucleophilic Substitution | 7.0 - 8.5 | Thioether |

| Pyridyldithiol | Thiol-Disulfide Exchange | 7.0 - 8.0 | Disulfide |

Key Applications in Research

This compound reagents are versatile tools used in a wide range of applications, from simple protein detection to complex quantitative proteomics studies.

Redox Proteomics and the Biotin Switch Technique (BST)

The "Biotin Switch Technique" (BST) is a powerful method for identifying and quantifying reversible oxidative modifications of cysteine residues, such as S-nitrosylation, S-glutathionylation, and S-sulfenylation.[11][12] These modifications are often transient and low in abundance, making them difficult to detect without enrichment.[11] The general workflow involves three core steps:

-

Blocking: All free, unmodified cysteine thiols in a protein lysate are irreversibly blocked using a non-biotinylated reagent like N-ethylmaleimide (NEM) or methyl methanethiosulfonate (MMTS).[12][13]

-

Reduction: The specific oxidative modification of interest is selectively reversed with a reducing agent (e.g., ascorbate for S-nitrosylation), exposing a free thiol group.[12][14]

-

Labeling: The newly exposed thiol is then specifically labeled with a this compound reagent, such as biotin-HPDP.[12][14]

The resulting biotinylated proteins, which represent the subset of proteins that originally carried the specific modification, can then be detected by Western blot or enriched using streptavidin affinity chromatography for identification by mass spectrometry.[12][15]

Quantitative Cysteine Reactivity Profiling

By combining this compound reagents with stable isotope labeling techniques, researchers can perform large-scale quantitative analyses. Methods like Isotope-Coded Affinity Tags (ICAT) utilize reagents with light and heavy isotope-labeled linkers to compare the abundance of specific cysteine-containing peptides between different samples.[16] More recently, isobaric tags like iodoTMT have been developed, allowing for multiplexed quantification of cysteine modifications across multiple conditions simultaneously.[16][17] Studies have shown that different labeling reagents can have distinct chemical preferences, leading to potential bias.[17][18] A dual-labeling strategy, using two chemically different tags in parallel, can maximize the coverage of the S-nitrosoproteome.[17][18]

Probing Protein Conformation and Drug Binding

This compound reagents can be used to map the accessibility of cysteine residues on a protein's surface. Changes in labeling patterns upon ligand binding, protein-protein interaction, or conformational change can provide valuable structural insights. This approach is particularly useful in drug development for identifying drug-target engagement and mapping binding sites.

Quantitative Data Summary

The selection of a biotinylating agent is critical for experimental success. The table below summarizes the properties of several commonly used reagents.

Table 2: Properties of Selected this compound Reagents

| Reagent Name | Abbreviation | Molecular Weight ( g/mol ) | Reactive Group | Key Feature |

| Biotin-PEG6-Maleimide | - | 701.83 | Maleimide | PEG spacer enhances solubility.[2] |

| Biotinamido-caproyl-hydrazide | Biotin-X-hydrazide | 371.51 | Hydrazide | Reacts with carbonyls (aldehydes/ketones).[19] |

| N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide | Biotin-HPDP | 524.75 | Pyridyldithiol | Forms a cleavable disulfide bond.[12] |

| Biotinylated Iodoacetamide | BIAM | 426.33 | Iodoacetamide | Common alkylating agent for thiols.[15] |

| N-Ethylmaleimide | NEM | 125.13 | Maleimide | Not biotinylated; used as a blocking agent.[13] |

Detailed Experimental Protocol: Biotin Switch Technique for S-Nitrosylated Proteins

This protocol is a generalized methodology adapted from established procedures for the detection of protein S-nitrosylation.[12][14]

Materials:

-

HEN Buffer: 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine.

-

Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS). Prepare MMTS stock at 2 M in DMF.

-

Reducing Solution: 50 mM Sodium Ascorbate in HEN buffer (prepare fresh).

-

Labeling Reagent: 4 mM Biotin-HPDP in DMSO.

-

Neutralization Buffer: 25 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 1% Triton X-100.

-

Streptavidin-agarose beads.

-

-20°C Acetone.

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in HEN buffer.

-

Centrifuge to clarify the lysate and determine the protein concentration (e.g., using a BCA assay). Adjust protein concentration to 1-5 mg/mL.

-

-

Blocking of Free Thiols:

-

To 200 µL of protein lysate, add 800 µL of Blocking Buffer.

-

Incubate at 50°C for 30 minutes with frequent vortexing to ensure protein denaturation and complete blocking of free thiols.

-

-

Removal of Excess Blocking Reagent:

-

Precipitate the proteins by adding three volumes of ice-cold acetone (-20°C).

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Carefully discard the supernatant. Wash the pellet twice with 70% ice-cold acetone, pelleting the protein each time.

-

Resuspend the protein pellet in 100 µL of HENS buffer (HEN buffer with 1% SDS).

-

-

Reduction and Labeling:

-

Divide the sample into two equal aliquots (50 µL each).

-

Test Sample (+): Add 15 µL of Reducing Solution (Sodium Ascorbate).

-

Negative Control (-): Add 15 µL of HEN buffer.

-

To both tubes, add 15 µL of the Labeling Reagent (Biotin-HPDP).

-

Incubate for 1 hour at room temperature in the dark.

-

-

Affinity Purification of Biotinylated Proteins:

-

Stop the labeling reaction by adding 1 mL of Neutralization Buffer.

-

Add 30 µL of a 50% slurry of streptavidin-agarose beads.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Pellet the beads by centrifugation (2,000 x g for 2 min) and discard the supernatant.

-

Wash the beads five times with 1 mL of Neutralization Buffer containing 600 mM NaCl.

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in 30 µL of SDS-PAGE sample buffer containing a reducing agent (e.g., 2-mercaptoethanol or DTT) for 5 minutes. The reducing agent cleaves the disulfide bond in the Biotin-HPDP linker.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the protein of interest or by silver/Coomassie staining for mass spectrometry analysis. A signal in the ascorbate-treated lane but not in the control lane indicates the protein was S-nitrosylated.

-

Conclusion

The discovery and continuous development of this compound reagents have profoundly impacted the life sciences. From their origins in fundamental biotin synthesis to the sophisticated, cleavable, and isotopically labeled probes available today, these reagents provide an unparalleled ability to interrogate the complex world of the cysteine proteome. Their central role in techniques like the Biotin Switch has illuminated the importance of reversible cysteine modifications in cellular signaling and disease. As proteomics and drug discovery continue to demand greater sensitivity and specificity, the innovative design of new this compound reagents will undoubtedly remain a critical area of chemical biology, driving future discoveries.

References

- 1. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. AnaTag™ Biotin Protein Labeling Kit - 1 kit [anaspec.com]

- 4. A novel synthesis of (+)-biotin from L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A practical synthesis of (+)-biotin from L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological significance and development of practical synthesis of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. liverpool.ac.uk [liverpool.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual Labeling Biotin Switch Assay to Reduce Bias Derived from Different Cysteine Subpopulations: A Method to Maximize S-Nitrosylation Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. lumiprobe.com [lumiprobe.com]

An Introductory Guide to Biotin-Cysteine Applications in Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the versatile applications of biotin-cysteine chemistry is paramount for advancing modern molecular biology and therapeutic strategies. The unique reactivity of the cysteine thiol group, combined with the high-affinity interaction between biotin and streptavidin, provides a powerful toolkit for protein labeling, enrichment, and targeted drug delivery. This guide delves into the core principles, experimental workflows, and key applications of this compound conjugation.

Core Concepts of this compound Chemistry

The foundation of this compound applications lies in the selective modification of cysteine residues within proteins and other biomolecules. The sulfhydryl group of cysteine is a potent nucleophile, particularly at a pH range of 6.5-7.5, making it an ideal target for specific covalent modification.[1] Biotinylation reagents are designed with a reactive group that specifically targets this sulfhydryl group, and a biotin moiety for subsequent detection or purification.

A widely used class of reagents for cysteine biotinylation is maleimide-activated biotin. The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition, forming a stable thioether bond.[1] This reaction is highly specific for thiols within the optimal pH range, minimizing off-target reactions with other amino acid residues like lysine.[1]

Applications in Proteomics and Drug Discovery

The ability to specifically label and isolate cysteine-containing proteins has revolutionized several areas of research and drug development.

1. Reactive Cysteine Profiling:

This chemoproteomic technique is instrumental in identifying "ligandable" cysteines across the proteome, which can serve as targets for covalent drugs.[2] By identifying these reactive sites, researchers can discover new therapeutic targets and understand the off-target effects of covalent inhibitors.[2] Techniques like Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) and Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) utilize biotinylated probes to enrich and identify these reactive cysteines.[3]

2. Biotin Switch Assay for Redox Proteomics:

Reversible oxidative modifications of cysteine thiols, such as S-nitrosylation, S-sulfenylation, and S-glutathionylation, are critical in cellular signaling.[4] The biotin switch assay is a powerful method to detect and quantify these modifications.[4] The technique involves three key steps: blocking of unmodified cysteine thiols, selective reduction of the modified cysteine to a free thiol, and subsequent labeling of the newly exposed thiol with a biotin tag.[4][5] This allows for the enrichment and identification of proteins that are regulated by redox modifications.

3. Targeted Drug Delivery:

Biotin can serve as a targeting ligand to deliver therapeutic agents to cancer cells that overexpress biotin receptors.[6][7][8] By conjugating a drug to biotin, the therapeutic payload can be selectively delivered to tumor cells, enhancing efficacy and reducing systemic toxicity.[6][8] This strategy has been explored for the delivery of various anticancer agents, including platinum compounds and paclitaxel.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound applications.

Table 1: Common Biotinylating Reagents for Cysteine Modification

| Reagent | Reactive Group | Spacer Arm | Molecular Weight ( g/mol ) |

| Biotin-PEG6-Maleimide | Maleimide | PEG6 | 701.83[1] |

| Biotin-HPDP | Pyridyldithiol | - | 523.7 |

| Iodoacetyl-LC-Biotin | Iodoacetyl | Long Chain | 513.4 |

| Desthiobiotin-Iodoacetamide (DBIA) | Iodoacetamide | - | 385.3 |

Table 2: Key Parameters for Cysteine Labeling Reactions

| Parameter | Recommended Range/Value | Notes |

| pH | 6.5 - 7.5[1] | Optimizes selectivity for thiol groups over amines. |

| Reagent:Protein Molar Ratio | 10- to 50-fold excess[1] | Ensures efficient labeling. |

| Incubation Time | 30 - 90 minutes[1][9] | Dependent on protein and reagent concentration. |

| Temperature | Room Temperature[1] | Sufficient for the reaction to proceed. |

Table 3: Comparison of Cysteine-Focused Proteomic Techniques

| Technique | Probe Type | Key Application | Throughput |

| isoTOP-ABPP | Iodoacetamide-alkyne + Biotin-azide | Covalent ligand screening[3] | Moderate |

| SLC-ABPP | Iodoacetamide-based | Differentiating conjugated cysteines[3] | High |

| Biotin Switch Assay | Biotin-HPDP | Studying reversible cysteine oxidation[4] | Low to Moderate |

Experimental Protocols

Protocol 1: General Protein Biotinylation using Biotin-Maleimide

This protocol outlines the fundamental steps for labeling a purified protein with a maleimide-containing biotin reagent.

Materials:

-

Purified protein containing accessible cysteine residues

-

Biotin-PEG6-Maleimide

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2)

-

Reducing agent (e.g., TCEP) (optional)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Size-exclusion chromatography column

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1] If the target cysteines are in disulfide bonds, add a 10- to 50-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[1] It is critical to remove the reducing agent before adding the maleimide reagent.[1]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of Biotin-PEG6-Maleimide (dissolved in a compatible solvent like DMSO or DMF) to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

-

Quenching: Add a quenching reagent in excess to stop the reaction by consuming any unreacted biotin-maleimide.

-

Purification: Remove excess, unreacted biotinylation reagent by size-exclusion chromatography.

-

Confirmation: Confirm successful labeling and determine the degree of labeling using methods such as the HABA assay or mass spectrometry.[1] The mass shift corresponding to the addition of the Biotin-PEG6-Mal moiety is 701.83 Da.[1]

Protocol 2: Biotin Switch Assay for S-Nitrosylated Proteins

This protocol provides a workflow for the detection of S-nitrosylated proteins in a cell lysate.

Materials:

-

Cell lysate

-

Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

-

Reducing Solution: HEN buffer with 20 mM sodium ascorbate

-

Labeling Reagent: Biotin-HPDP

-

Streptavidin-agarose beads

-

Wash Buffers

-

Elution Buffer

Procedure:

-

Blocking: Incubate the cell lysate in Blocking Buffer for 30 minutes at 50°C to block all free thiol groups.[5]

-

Acetone Precipitation: Precipitate the proteins with cold acetone to remove excess MMTS.

-

Reduction and Labeling: Resuspend the protein pellet in a solution containing the Reducing Solution and Biotin-HPDP. Incubate for 1 hour at room temperature to selectively reduce S-nitrosothiols and label the newly formed free thiols with biotin.[5]

-

Affinity Purification: Incubate the biotin-labeled protein sample with streptavidin-agarose beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the beads.

-